molecular formula C10H12OS B14443436 [(1-Methoxycyclopropyl)sulfanyl]benzene CAS No. 75697-56-2

[(1-Methoxycyclopropyl)sulfanyl]benzene

Cat. No.: B14443436
CAS No.: 75697-56-2
M. Wt: 180.27 g/mol
InChI Key: BWZXHIVCSLMGNR-UHFFFAOYSA-N
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Description

[(1-Methoxycyclopropyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a (1-methoxycyclopropyl)sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methoxycyclopropyl)sulfanyl]benzene typically involves the reaction of benzene with (1-methoxycyclopropyl)sulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1-Methoxycyclopropyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(1-Methoxycyclopropyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(1-Methoxycyclopropyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

[(1-Methoxycyclopropyl)sulfanyl]benzene can be compared with other benzene derivatives containing sulfur groups, such as:

    Thiophenol: Contains a thiol group instead of a sulfanyl group.

    Benzyl sulfide: Features a sulfide linkage between two benzene rings.

    Methoxybenzene: Lacks the cyclopropyl and sulfanyl groups, making it less reactive in certain chemical reactions.

The unique combination of a methoxycyclopropyl group and a sulfanyl group in this compound provides distinct chemical properties and reactivity compared to these similar compounds.

Properties

CAS No.

75697-56-2

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

(1-methoxycyclopropyl)sulfanylbenzene

InChI

InChI=1S/C10H12OS/c1-11-10(7-8-10)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

BWZXHIVCSLMGNR-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)SC2=CC=CC=C2

Origin of Product

United States

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